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Compound of Interest

Compound Name: 2-Bromo-3,4,6-trimethylaniline

CAS No.: 102236-50-0

Cat. No.: B034269

Get Quote

An in-depth technical guide for the structural elucidation of highly substituted aromatic building

blocks requires a rigorous, orthogonal approach. As a Senior Application Scientist, I approach

the characterization of 2-Bromo-3,4,6-trimethylaniline not merely as a checklist of analytical

tests, but as a self-validating system where each technique compensates for the blind spots of

the others.

This whitepaper details the causality, methodologies, and logical frameworks required to

unambiguously confirm the structure and regiochemistry of this specific halogenated aniline.

Molecular Topology & Physicochemical Baseline
Before initiating any analytical workflow, we must establish the theoretical baseline of the target

molecule. 2-Bromo-3,4,6-trimethylaniline (CAS: 102236-50-0) is a sterically congested,

highly substituted benzene derivative. The presence of a primary amine, a heavy halogen

(bromine), and three electron-donating methyl groups dictates its reactivity and its spectral

signatures.

Table 1: Fundamental Physicochemical Properties
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Property Value

IUPAC Name 2-Bromo-3,4,6-trimethylaniline

CAS Registry Number 102236-50-0

Molecular Formula C9H12BrN

Monoisotopic Mass 213.0153 Da

SMILES String CC1=CC(=C(C(=C1C)Br)N)C

| Degree of Unsaturation | 4 (Benzene ring) |

Data sourced from the [1] and[2].

To validate this topology, we employ a multi-modal analytical quadrumvirate: High-Resolution

Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared

Spectroscopy (FT-IR), and X-Ray Crystallography (XRD).
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Multi-modal analytical workflow for the structural elucidation of 2-Bromo-3,4,6-
trimethylaniline.

High-Resolution Mass Spectrometry (HRMS)
The Causality of Isotopic Signatures
The first step in our self-validating system is confirming the exact molecular formula. We utilize

HRMS not just for exact mass, but for isotopic pattern analysis. Bromine exists in nature as two

stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). Therefore, the

mass spectrum of 2-Bromo-3,4,6-trimethylaniline must exhibit a distinct doublet separated by

2 Da ( [M+H]+ at m/z 214.02 and 216.02) with equal intensity. If this 1:1 doublet is absent, the

molecule is not a mono-brominated species.

Step-by-Step LC-HRMS Protocol
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to

create a stock solution. Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile

(containing 0.1% Formic Acid to promote protonation).

Ionization: Inject 2 µL into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass

spectrometer operating in positive ion mode ( ESI+ ).

Acquisition: Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and

acquire data over an m/z range of 100–1000 with a mass resolution of >60,000 .

Data Processing: Extract the [M+H]+ ion chromatogram. Verify that the mass error is <5 ppm

compared to the theoretical monoisotopic mass of 214.0231 Da ( [C9​H13​BrN]+ ).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Regiochemical Mapping
While HRMS confirms what atoms are present, NMR dictates where they are. The benzene

ring in this molecule has only one unsubstituted position (C-5). Consequently, the 1H NMR

spectrum will yield a single aromatic proton peak.

However, 1D NMR alone cannot distinguish 2-Bromo-3,4,6-trimethylaniline from its positional

isomers (e.g., 3-bromo-2,4,6-trimethylaniline). To solve this, we rely on 2D Heteronuclear
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Multiple Bond Correlation (HMBC). By observing the 3-bond ( 3JCH​) couplings from the sole

aromatic proton (H-5) to the surrounding carbons, we can map the exact regiochemistry. H-5

will show strong 3J correlations to C-1 (the amine-bearing carbon) and C-3 (a methyl-bearing

carbon), locking the structure into place.

Table 2: Expected 1H NMR Assignments (in CDCl3​)

Nucleus Position
Expected Shift
(ppm)

Multiplicity Integration

| 1H | C-5 | ~6.85 | Singlet (s) | 1H | | 1H | C-3, C-4, C-6 | ~2.10 - 2.40 | 3 x Singlets (s) | 9H (3H

each) | | 1H | N-H (Amine) | ~3.80 | Broad Singlet (br s)| 2H |
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Key 2D NMR correlations (HMBC/NOESY) establishing the regiochemistry of the aromatic ring.
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Step-by-Step NMR Protocol
Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated

chloroform ( CDCl3​) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

1D Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H NMR (16 scans, relaxation delay

2s) and 13C NMR (1024 scans, relaxation delay 2s) at 298 K on a 600 MHz spectrometer.

2D Acquisition: Acquire gradient-selected HSQC (to link protons to their direct carbons) and

HMBC (to establish 2- and 3-bond carbon-proton connectivity).

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference

the TMS peak to exactly 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The Causality of Functional Group Verification
FT-IR acts as a rapid, orthogonal check for the functional groups suggested by NMR. The

primary amine ( −NH2​) will exhibit a characteristic doublet in the high-frequency region due to

symmetric and asymmetric N−H stretching vibrations (typically between 3300 cm−1 and

3500 cm−1 ). Furthermore, the heavy C−Br bond will manifest as a sharp, distinct stretch in the

fingerprint region ( 500–600 cm−1 ).

Step-by-Step FT-IR Protocol
Background Collection: Collect a background spectrum using a clean Attenuated Total

Reflectance (ATR) diamond crystal (32 scans, 4 cm−1 resolution).

Sample Application: Place 1–2 mg of the solid sample directly onto the ATR crystal. Apply the

pressure anvil to ensure uniform contact.

Acquisition: Scan from 4000 cm−1 to 400 cm−1 .

Analysis: Identify the N−H doublet and the low-frequency C−Br stretch to validate the

presence of the bromoaniline moiety.

X-Ray Crystallography (XRD)
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The Causality of 3D Spatial Confirmation
While NMR and MS provide connectivity and composition, Single-Crystal X-Ray Diffraction

provides absolute 3D spatial arrangement. As demonstrated in structural studies of related

compounds like p-bromoaniline, halogenated anilines often form distinct crystal lattices driven

by weak van der Waals interactions and N−H⋯N or N−H⋯Br hydrogen bonding networks[3]

[4]. XRD will definitively prove the steric relationship between the bulky bromine atom and the

adjacent methyl groups, validating the entire structural hypothesis.

Step-by-Step XRD Protocol
Crystallization: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of acetone and

chloroform. Allow the solvent to slowly evaporate at 273 K over 48–72 hours until suitable

single crystals form.

Mounting: Select a crystal with dimensions of approximately 0.40×0.40×0.25 mm . Mount it

on a glass fiber using perfluoropolyether oil and cool it to 120 K under a nitrogen stream.

Data Collection: Collect diffraction intensity data using a diffractometer equipped with Mo K α

radiation ( λ=0.71073A˚ ).

Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-

matrix least-squares on F2 (SHELXL). Ensure the final R-factor is <5% .

Conclusion: The Self-Validating Consensus
The structural elucidation of 2-Bromo-3,4,6-trimethylaniline is achieved when all four

analytical pillars align. The HRMS isotopic pattern confirms the presence of exactly one

bromine atom and the correct molecular formula. The FT-IR confirms the primary amine and

carbon-halogen bond. The 2D NMR HMBC correlations lock the bromine and methyl groups

into their exact regiochemical positions on the benzene ring. Finally, X-ray crystallography

provides the undeniable 3D proof of the molecule's atomic coordinates. When these datasets

agree without contradiction, the structure is considered unambiguously elucidated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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